Morindin

Übersicht

Beschreibung

Morindin is an anthraquinone glycoside found in several species of the Morinda genus, particularly Morinda tinctoria (Indian mulberry tree) and Morinda citrifolia (noni). It is known for its bright red aglycone, morindone, which is produced through chemical or enzymatic hydrolysis of this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of morindin involves the extraction from natural sources such as the roots of Morinda species. The process typically includes:

Extraction: The roots are dried and powdered, followed by extraction using solvents like ethanol or methanol.

Hydrolysis: The extracted this compound undergoes hydrolysis to yield morindone.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Morinda species. The process includes:

Cultivation: Large-scale cultivation of Morinda tinctoria or Morinda citrifolia.

Harvesting and Drying: The roots are harvested, cleaned, and dried.

Extraction and Purification: The dried roots are subjected to solvent extraction, followed by purification processes such as crystallization or chromatography to isolate this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Morindin undergoes various chemical reactions, including:

Hydrolysis: Produces morindone, a bright red compound.

Oxidation: Can lead to the formation of different oxidized products.

Reduction: May yield reduced forms of the compound.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Major Products

Morindone: The primary product of hydrolysis.

Oxidized and Reduced Forms: Depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Morindin is characterized as a glucoside composed of glucose and an anthraquinone derivative. Its structural formula contributes to its biological properties, particularly in its interaction with reactive oxygen species (ROS) and its ability to scavenge free radicals. The compound primarily targets histone deacetylases (HDACs), especially the HDAC3 isoform, influencing gene expression and various cellular processes .

Chemistry

- Natural Dye : this compound is utilized as a natural dye in various applications, particularly in textiles and food industries. Its vibrant color and safety profile make it a suitable alternative to synthetic dyes.

- Study of Anthraquinone Derivatives : this compound serves as a model compound for studying other anthraquinone derivatives due to its unique chemical properties .

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents .

- Antioxidant Activity : this compound has shown potential in scavenging free radicals and reducing oxidative stress, which is crucial for preventing cellular damage .

Medicine

- Anticancer Effects : Several studies have highlighted this compound's potential anticancer properties. It has been shown to inhibit tumor growth in various cancer cell lines, including breast cancer (MCF-7) and lung cancer models .

- Anti-inflammatory and Analgesic Effects : this compound demonstrates anti-inflammatory properties that can be beneficial in treating conditions associated with chronic inflammation .

- Hepatoprotective Effects : Research indicates that this compound may protect liver cells from damage caused by toxins or alcohol consumption, highlighting its potential use in liver health .

Industry

- Natural Pigments : Beyond its use as a dye, this compound is explored for its potential as a natural pigment in cosmetics and food products due to its non-toxic nature .

Case Study 1: Antioxidant Activity

A study assessed the effects of noni extracts on oxidative stress in human liposarcoma SW872 cells. Results indicated that pretreatment with noni extracts significantly improved cell viability in a dose-dependent manner, suggesting that this compound can effectively counteract oxidative damage .

Case Study 2: Anticancer Properties

In vivo studies demonstrated that treatment with nordamnacanthal, a derivative of this compound, delayed tumor progression in Balb/C mice after 28 days of treatment. This study provided evidence for the compound's role in enhancing tumor immunity .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Natural dye | Safe alternative to synthetic dyes; vibrant color |

| Biology | Antimicrobial | Effective against various pathogens; potential for new drug development |

| Medicine | Anticancer | Inhibits growth of cancer cells; enhances immune response |

| Industry | Natural pigments | Non-toxic; suitable for cosmetics and food products |

Wirkmechanismus

The mechanism of action of morindin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress.

Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.

Anticancer Properties: Induces apoptosis in cancer cells through various signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Morindin is compared with other anthraquinone glycosides such as:

Morindone: The aglycone form of this compound, known for its bright red color.

Damnacanthal: Another anthraquinone compound with similar biological activities.

Alizarin: A related compound used as a dye and in biological research.

Uniqueness

This compound is unique due to its dual role as a natural dye and a bioactive compound with potential therapeutic applications. Its ability to undergo hydrolysis to form morindone adds to its versatility .

Biologische Aktivität

Morindin is a glucoside compound derived from the Morinda citrifolia plant, commonly known as noni. This compound has garnered significant attention due to its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential antiviral properties. This article consolidates various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

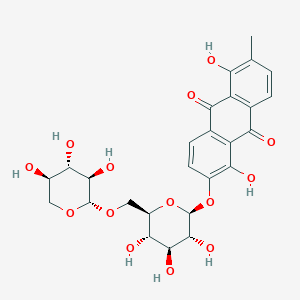

Chemical Structure and Properties

This compound is characterized as a glucoside composed of glucose and an anthraquinone derivative. The structural formula can be represented as follows:

This structure contributes to its biological properties, particularly in its interaction with reactive oxygen species (ROS) and its ability to scavenge free radicals.

Antioxidant Activity

Numerous studies have highlighted the antioxidant capabilities of this compound and noni extracts. A significant study evaluated the antioxidant activity of ripe and unripe noni fruit extracts, demonstrating that these extracts effectively scavenge nitric oxide, superoxide, and hydroxyl radicals. The ferric reducing capacity ranged from 11.26 ± 0.33 to 11.90 ± 0.20 mM Fe²⁺ g⁻¹ FW, with IC₅₀ values indicating strong iron chelating power (0.50 ± 0.01 g FW/mL for ripe extracts) .

Table 1: Antioxidant Activity of Noni Extracts

| Extract Type | Ferric Reducing Capacity (mM Fe²⁺ g⁻¹ FW) | IC₅₀ (g FW/mL) |

|---|---|---|

| Ripe | 11.90 ± 0.20 | 0.50 ± 0.01 |

| Unripe | 11.26 ± 0.33 | 1.74 ± 0.01 |

Anti-inflammatory Effects

In addition to antioxidant properties, this compound exhibits anti-inflammatory effects. Research on sulfated pectin derived from noni indicated that while native pectin had a pro-inflammatory effect, sulfated pectin demonstrated significant anti-inflammatory activity . This duality in action suggests that modifications to this compound or its derivatives can enhance therapeutic potential.

Antiviral Activity

The antiviral potential of this compound has been explored through in vitro studies focusing on herpes simplex virus (HSV). Both native and sulfated pectins extracted from noni were found to inhibit HSV replication effectively, although sulfated pectins exhibited cytotoxic effects at higher concentrations . This finding underscores the need for careful dosage consideration when utilizing this compound-based therapies.

Study on Oxidative Stress

A pivotal study assessed the effects of noni extracts on oxidative stress in human liposarcoma SW872 cells. The results indicated that pretreatment with noni extracts significantly improved cell viability in a dose-dependent manner, with maximum viability observed at specific concentrations (0.102 g/mL), suggesting that this compound can counteract oxidative damage effectively .

Clinical Relevance

The increasing interest in herbal medicine has led to a resurgence in the use of noni as a dietary supplement for various health conditions, including inflammation and oxidative stress-related diseases . The ethnopharmacological relevance of this compound is supported by its historical use in traditional medicine across various cultures.

Eigenschaften

IUPAC Name |

1,5-dihydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c1-8-2-3-9-14(16(8)28)17(29)10-4-5-12(20(32)15(10)18(9)30)39-26-24(36)22(34)21(33)13(40-26)7-38-25-23(35)19(31)11(27)6-37-25/h2-5,11,13,19,21-28,31-36H,6-7H2,1H3/t11-,13-,19+,21-,22+,23-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLAQGRQOILFBG-UHCLWRNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209193 | |

| Record name | Morindin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60450-21-7 | |

| Record name | Morindin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060450217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morindin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORINDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D56N4L816F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.